![molecular formula C23H23N5OS B2953759 2-(benzylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 536984-95-9](/img/structure/B2953759.png)
2-(benzylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C23H23N5OS and its molecular weight is 417.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(benzylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on recent literature.
Synthesis
The synthesis of the target compound typically involves multi-step synthetic pathways. A common approach includes the condensation of various precursors under controlled conditions to achieve the desired molecular architecture. Notably, the use of benzylsulfanyl groups has been shown to enhance the biological properties of derivatives in this class.
Biological Activity
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives containing triazole and quinazoline moieties have demonstrated significant in vitro activity against a range of bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anti-inflammatory Effects
Compounds related to this structure have been evaluated for their anti-inflammatory potential through assays measuring inhibition of cyclooxygenase (COX) enzymes. In particular:
- IC50 Values : Compounds derived from similar frameworks exhibited IC50 values in the low micromolar range against COX-2, indicating potent anti-inflammatory activity. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib and indomethacin .
3. Anticancer Activity
The anticancer potential of compounds featuring triazolo and quinazoline rings has been explored in various cancer cell lines. These studies often employ assays such as MTT or XTT to assess cell viability post-treatment. Preliminary results suggest that these compounds can induce apoptosis in cancer cells via mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzylsulfanyl group and the pyridine ring can significantly influence biological activity:
- Electron-withdrawing groups on the pyridine ring tend to enhance COX inhibition.
- Alkyl substitutions at specific positions on the quinazoline scaffold can improve antimicrobial efficacy.
Case Studies
Several case studies have documented the biological evaluation of similar compounds:
- Study 1 : A derivative with a benzylsulfanyl group showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
- Study 2 : A series of triazoloquinazoline derivatives were tested for anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated a dose-dependent reduction in edema comparable to indomethacin .
特性
IUPAC Name |
2-benzylsulfanyl-6,6-dimethyl-9-pyridin-3-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-23(2)11-17-19(18(29)12-23)20(16-9-6-10-24-13-16)28-21(25-17)26-22(27-28)30-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHOOTIRQWPVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4)N2)C5=CN=CC=C5)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。